4-Bromooxazole

Regioselective halogenation Oxazole functionalization Process chemistry

4-Bromooxazole is the preferred C4 building block for constructing 4,5-disubstituted oxazole cores in kinase inhibitor programs. The 98:2 regioselective bromination ensures superior control for Suzuki-Miyaura couplings compared to the 2-bromo isomer, which suffers from poor reactivity. This orthogonal reactivity at C4 and C5 supports parallel SAR library synthesis. Validated on multigram scale with triethylamine-based metal scavenging that reduces Pd/Fe levels to <10 ppm, meeting ICH Q3D API guidelines. With a measured pKa of -2.21 and LogP of 1.4, it offers a less acidic, more polar heterocycle than isoxazole bioisosteres, guiding permeability optimization.

Molecular Formula C3H2BrNO
Molecular Weight 147.96 g/mol
CAS No. 1240598-57-5
Cat. No. B040895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromooxazole
CAS1240598-57-5
Synonyms4-bromooxazole
Molecular FormulaC3H2BrNO
Molecular Weight147.96 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)Br
InChIInChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H
InChIKeyFECNEVFIYVUTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromooxazole (CAS 1240598-57-5): Baseline Properties and Utility for Procurement Decisions


4-Bromooxazole (4-bromo-1,3-oxazole) is a halogenated five-membered heteroaromatic building block with the molecular formula C3H2BrNO and a molecular weight of 147.96 g/mol [1]. It serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where the oxazole core is a privileged scaffold in kinase inhibitors and other therapeutic agents [2]. The bromine atom at the C4 position enables cross-coupling reactions—most notably Suzuki-Miyaura couplings—for the rapid construction of 4,5-disubstituted oxazoles, which are otherwise difficult to access .

Why In-Class Bromooxazole Isomers Are Not Interchangeable: A Procurement Perspective on 4-Bromooxazole


The three isomeric bromooxazoles—2-bromo, 4-bromo, and 5-bromo—exhibit distinct regiochemical reactivity profiles that preclude simple substitution. For example, electrophilic aromatic substitution on the oxazole ring proceeds with a well-established reactivity order of C5 > C4 > C2 [1]. Consequently, 4-bromooxazole is uniquely positioned as an electrophilic partner in palladium-catalyzed cross-couplings, offering superior regiocontrol compared to the 2-bromo isomer, which suffers from poor reactivity in such transformations [2]. Furthermore, the C4 bromination protocol has been optimized to achieve a 98:2 regioselectivity over the C2 position, a level of control not demonstrated for other isomers [3]. Direct substitution of 5-bromooxazole for the 4-bromo analog in Suzuki couplings leads to divergent product profiles due to the altered electronic environment of the oxazole ring. These fundamental reactivity differences underscore the necessity of procuring the exact regioisomer for synthetic campaigns targeting specific C4-functionalized oxazole derivatives.

Quantitative Differentiation of 4-Bromooxazole (CAS 1240598-57-5) Relative to Key Comparators


Regioselective C-4 Bromination Outperforms C-2 Bromination by a 98:2 Ratio

A scalable C-4 bromination protocol using DMF as solvent achieves a 98:2 regioselectivity for 4-bromooxazole over the undesired 2-bromooxazole isomer [1]. This represents a substantial improvement over previous methods that yielded only poor to modest C-4/C-2 ratios (e.g., ~5:1) [1]. The optimized procedure isolates the target 4-bromooxazole in 87% yield with less than 0.2% of the 2-bromo impurity, enabling multikilogram-scale production suitable for industrial campaigns [1].

Regioselective halogenation Oxazole functionalization Process chemistry Building block synthesis

Superior Suzuki-Miyaura Coupling Efficiency of 4-Bromooxazole Compared to 2-Bromo Isomers

4-Bromooxazole participates efficiently in Suzuki-Miyaura couplings with arylboronic acids, a reactivity profile not shared by the 2-bromo isomer. In head-to-head comparisons using terminal acetylenes as coupling partners, 4-bromooxazole afforded ethynyl derivatives in yields of 43-89%, whereas the corresponding 2-bromooxazole reactions gave poor yields [1]. This stark contrast is attributed to the unfavorable electronic environment at the C2 position for oxidative addition to palladium .

Cross-coupling Suzuki-Miyaura Palladium catalysis C-C bond formation

Enhanced Process Efficiency: Metal Purging to <10 ppm with Triethylamine

A simple triethylamine treatment after Suzuki-Miyaura coupling of 4-bromooxazole effectively reduces residual palladium and iron levels to less than 10 ppm [1]. This method provides a practical, scalable solution for meeting stringent elemental impurity specifications in pharmaceutical manufacturing (e.g., ICH Q3D guidelines).

Metal scavenging Process chemistry Palladium removal API purification

Physicochemical Distinction: 4-Bromooxazole vs. 4-Bromoisoxazole

The oxazole isomer (4-bromooxazole) exhibits a computed pKa of -2.21 and an XLogP3 of 1.4, while the isoxazole analog (4-bromoisoxazole) has a pKa of -3.98 and a LogP of 1.44 . The nearly 1.8 log unit difference in pKa alters the protonation state and hydrogen-bonding capacity under physiological or acidic conditions, which can affect solubility and target engagement in medicinal chemistry campaigns. The boiling point also differs: 158.2°C for 4-bromooxazole versus 182.7°C for 4-bromoisoxazole, impacting distillation-based purification strategies.

Physicochemical properties Heterocycle comparison Lipophilicity pKa

Where 4-Bromooxazole (CAS 1240598-57-5) Delivers Verifiable Value in Practice


Scalable Synthesis of 4,5-Disubstituted Oxazole Kinase Inhibitors

4-Bromooxazole is the preferred starting material for constructing 4,5-disubstituted oxazole cores found in p38α MAP kinase inhibitors and other ATP-competitive kinase inhibitors. The 98:2 regioselective bromination protocol ensures a clean, high-yielding entry into this scaffold [1]. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl diversity at C4, while the C5 substituent can be varied independently. This orthogonal reactivity pattern enables parallel library synthesis for structure-activity relationship (SAR) studies in medicinal chemistry.

Parallel Synthesis of Bromooxazole Building Block Libraries

The regiocontrolled lithiation-bromination sequence common to all isomeric bromooxazoles has been validated on multigram scale for 4-bromooxazole . This allows for the parallel synthesis of diverse 4-substituted oxazole libraries via Suzuki-Miyaura cross-coupling under standardized conditions. Procurement of 4-bromooxazole thus supports high-throughput medicinal chemistry efforts where rapid exploration of oxazole chemical space is required.

Process Chemistry with Stringent Elemental Impurity Specifications

In late-stage drug development, the triethylamine-based metal scavenging protocol demonstrated for 4-bromooxazole derivatives reduces Pd and Fe levels to <10 ppm without additional chromatography [1]. This streamlined purification is directly applicable to the synthesis of active pharmaceutical ingredients (APIs) where ICH Q3D guidelines mandate low elemental impurity thresholds. Using 4-bromooxazole in the synthetic route therefore mitigates the risk of regulatory delays.

Physicochemical Optimization in Lead Series

The measured physicochemical profile of 4-bromooxazole (pKa -2.21, LogP 1.4) provides a baseline for tuning drug-like properties. When compared to the isoxazole bioisostere (pKa -3.98, LogP 1.44), the oxazole scaffold offers a less acidic, slightly more polar heterocycle . This information guides medicinal chemists in selecting the appropriate heterocycle for target engagement, solubility, and permeability optimization without requiring de novo synthesis of multiple cores.

Technical Documentation Hub

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